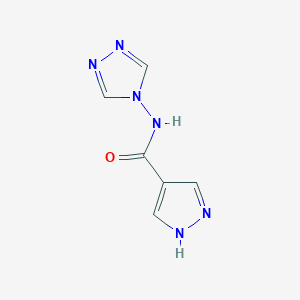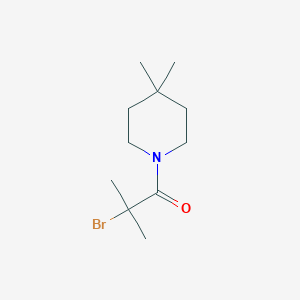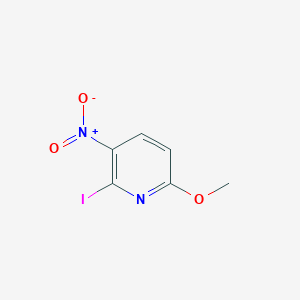
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the notable applications of this compound is as a corrosion inhibitor for metals. A study demonstrated that by structurally modifying a weak corrosion inhibitor molecule, 4-amino 1,2,4 triazole (AT), to N-(4H-1,2,4-triazol-4-yl)octanamide (OAT), the adsorption behavior on mild steel in hydrochloric acid was significantly enhanced . The modified compound showed a corrosion inhibition efficiency improvement from 65% to 99% .
Organic Synthesis
The 1,2,4-triazole moiety is a valuable component in organic synthesis. It serves as a useful directing group for Ru-catalyzed C-H arylation , enabling the construction of complex molecules . This functionality is crucial for developing pharmaceuticals and advanced materials.
Material Science
In material science, such compounds can be used to create self-assembled monolayers (SAMs) on metal surfaces, which are important for creating protective coatings and sensors .
Wirkmechanismus
Target of Action
The primary target of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is the corrosion process on mild steel surfaces . The compound acts as a corrosion inhibitor, interacting with the steel surface to prevent the corrosive action of hydrochloric acid .
Mode of Action
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide interacts with its target through a process of adsorption . The compound is structurally modified from a weak corrosion inhibitor molecule, 4-amino 1,2,4 triazole (AT), through the attachment of an octanoyl chain as the hydrophobic tail . This modification changes the adsorption mechanism from physisorption to chemisorption, leading to a significant enhancement of the corrosion inhibition efficiency . The compound’s molecules chemisorb on the steel surface through nitrogen atoms of the triazole ring, resulting in the formation of a self-assembled monolayer (SAM) .
Biochemical Pathways
The biochemical pathways affected by N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide are primarily related to the corrosion process . By forming a protective layer on the steel surface, the compound disrupts the normal corrosion process, preventing the destructive effects of hydrochloric acid .
Pharmacokinetics
bioavailability on the steel surface is high. The compound exhibits a temperature-independent inhibition efficiency of more than 99% in the 30-60°C range .
Result of Action
The result of the action of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is the significant reduction of corrosion on mild steel surfaces . The compound’s high inhibition efficiency leads to the formation of a protective layer on the steel surface, which effectively shields the metal from the corrosive action of hydrochloric acid .
Action Environment
The action of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is influenced by environmental factors such as temperature . The compound exhibits a temperature-independent inhibition efficiency, maintaining high effectiveness in a wide temperature range (30-60°c) . This suggests that the compound’s action, efficacy, and stability are robust against variations in environmental temperature .
Eigenschaften
IUPAC Name |
N-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c13-6(5-1-7-8-2-5)11-12-3-9-10-4-12/h1-4H,(H,7,8)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLKDDZCNLZRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)NN2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)


![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)

![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)



